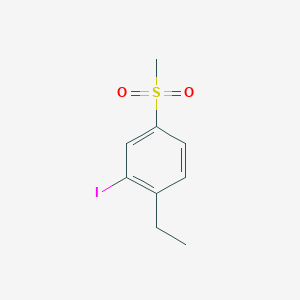
8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of a fluorine atom at the 8th position and a carboxamide group at the 2nd position of the benzoxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-fluoro-2-aminophenol with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but lacks the carboxamide group.
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: Contains a bromine atom instead of a carboxamide group.
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide: Similar structure but lacks the fluorine atom
Uniqueness
8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C9H9FN2O2 |
|---|---|
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C9H9FN2O2/c10-5-2-1-3-6-8(5)14-7(4-12-6)9(11)13/h1-3,7,12H,4H2,(H2,11,13) |
Clé InChI |
YRJRXJCPCCKVQT-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C(N1)C=CC=C2F)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Aminooxazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B8565381.png)

![N-[3-(2-Chloroacetamido)propyl]-2-methylprop-2-enamide](/img/structure/B8565394.png)

![8-Pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8565408.png)

![6-Chloro-3-phenylpyrido[2,3-b]pyrazin-2-ol](/img/structure/B8565421.png)
![N-[3-(Dibutylamino)phenyl]acetamide](/img/structure/B8565428.png)

![[2-(4-Fluorophenyl)-[1,3]dioxolan-2-yl]methanol](/img/structure/B8565444.png)



